molecular formula C12H26ClN3O2 B12338538 H-Leu-Leu-NH2.HCl

H-Leu-Leu-NH2.HCl

Cat. No.: B12338538
M. Wt: 279.81 g/mol
InChI Key: FEDQBHHEYDUKKJ-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Leu-NH2.HCl typically involves the coupling of two leucine molecules followed by the addition of an amide group. The process can be summarized as follows:

    Coupling Reaction: The first leucine molecule is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Addition of Second Leucine: The activated leucine is then reacted with a second leucine molecule in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

    Amidation: The resulting dipeptide is then amidated using ammonia or an amine source to form the final product, H-Leu-Leu-NH2.

    Hydrochloride Formation: The compound is finally converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of leucine are coupled and amidated using automated peptide synthesizers.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Leu-NH2.HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the dipeptide.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

H-Leu-Leu-NH2.HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Leu-Leu-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Act as a substrate or inhibitor for various enzymes, affecting their activity.

    Modulate Protein-Protein Interactions: Influence the interactions between proteins, thereby altering cellular processes.

    Cellular Uptake: Be taken up by cells through specific transport mechanisms, leading to intracellular effects.

Comparison with Similar Compounds

H-Leu-Leu-NH2.HCl can be compared with other similar dipeptide compounds, such as:

    H-Leu-NH2: A single leucine molecule capped with an amide group.

    H-Leu-Leu-OH: A dipeptide of leucine without the amide group.

    H-Leu-Leu-OMe: A dipeptide of leucine with a methyl ester group instead of an amide.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1

InChI Key

FEDQBHHEYDUKKJ-IYPAPVHQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl

Origin of Product

United States

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